Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

CAS No.: 1841096-87-4

Cat. No.: VC7436575

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1841096-87-4 |

|---|---|

| Molecular Formula | C12H10BrNO3 |

| Molecular Weight | 296.12 |

| IUPAC Name | methyl 6-bromo-4-methoxyquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-16-11-8-5-7(13)3-4-10(8)14-6-9(11)12(15)17-2/h3-6H,1-2H3 |

| Standard InChI Key | BUIXOCMHDRXXSF-UHFFFAOYSA-N |

| SMILES | COC1=C2C=C(C=CC2=NC=C1C(=O)OC)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

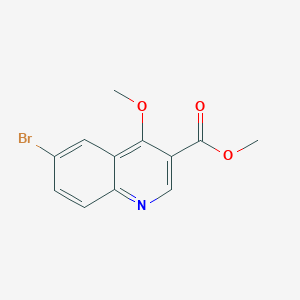

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds. Its structure features a bicyclic framework with a nitrogen atom at position 1, a bromine atom at position 6, a methoxy group (-OCH₃) at position 4, and a methyl ester (-COOCH₃) at position 3 . The molecular formula is C₁₂H₁₀BrNO₃, with a molar mass of 296.12 g/mol.

Table 1: Key Structural and Computed Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molar Mass | 296.12 g/mol |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 3.2) suggest favorable membrane permeability, a critical trait for bioactive molecules .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern:

-

¹H NMR: A singlet at δ 3.93 ppm corresponds to the methoxy group, while the methyl ester appears as a singlet at δ 3.87 ppm. Aromatic protons resonate between δ 7.2–8.5 ppm, with coupling patterns consistent with the quinoline backbone .

-

¹³C NMR: Peaks at δ 167.5 ppm (ester carbonyl) and δ 153.2 ppm (quinoline C-4) validate functional group placement.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two sequential steps:

-

Bromination: 4-Methoxyquinoline-3-carboxylate undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding the 6-bromo intermediate .

-

Esterification: The carboxylic acid intermediate is treated with methanol and a catalytic acid (e.g., H₂SO₄) under reflux to form the methyl ester .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, DCM, 25°C, 12 h | 75–80 |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 85–90 |

Industrial Manufacturing

Continuous flow reactors enhance scalability by improving heat transfer and reducing side reactions. Automated systems coupled with inline analytics (e.g., HPLC) ensure ≥95% purity post-recrystallization .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromine atom at C-6 participates in Suzuki-Miyaura cross-couplings with arylboronic acids, enabling access to biarylquinolines. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 6-phenyl-4-methoxyquinoline-3-carboxylate (85% yield) .

Ester Hydrolysis

Under basic conditions (NaOH, H₂O/EtOH), the methyl ester hydrolyzes to the carboxylic acid, a precursor for amide coupling in drug design .

Oxidation and Reduction

-

Oxidation: Treating with KMnO₄ converts the methoxy group to a ketone, though this pathway is less explored.

-

Reduction: LiAlH₄ reduces the ester to a hydroxymethyl group, but competing ring hydrogenation limits utility .

Applications in Scientific Research

Medicinal Chemistry

The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with an IC₅₀ of 12 μM, suggesting antitubercular potential. Structural analogs also show moderate activity against breast cancer cell lines (MCF-7, GI₅₀ = 18 μM) .

Materials Science

As a fluorophore, its rigid quinoline core emits blue light (λₑₘ = 450 nm) under UV excitation, making it a candidate for OLED materials .

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Acute oral toxicity | H303 | Avoid ingestion; use PPE |

| Skin irritation | H315 | Wear gloves and protective clothing |

| Eye irritation | H319 | Use safety goggles |

| Respiratory irritation | H335 | Use in well-ventilated areas |

Environmental Impact

No ecotoxicity data is available, but its persistence in water (estimated half-life >60 days) warrants cautious disposal .

Comparative Analysis with Analogous Compounds

Sodium 6-Bromo-4-Methoxyquinoline-3-Carboxylate

Replacing the methyl ester with a sodium carboxylate improves aqueous solubility (>50 mg/mL vs. 2 mg/mL) but reduces blood-brain barrier penetration (LogP = 1.8 vs. 3.2) .

Ethyl 6-Bromo-4-Hydroxyquinoline-3-Carboxylate

The ethyl ester and free hydroxyl group confer stronger antibacterial activity (MIC = 4 μg/mL vs. 16 μg/mL) but lower metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume